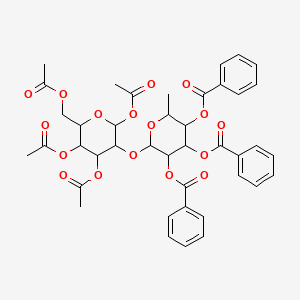
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose: is a complex carbohydrate derivative. It is often used in biochemical research, particularly in the study of glycosylation processes and carbohydrate-protein interactions. The compound is characterized by its multiple acetyl and benzoyl protective groups, which make it a valuable intermediate in synthetic organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose typically involves the protection of hydroxyl groups in galactopyranose and fucopyranosyl units. The process generally includes:
Acetylation: The hydroxyl groups of D-galactopyranose are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Benzoylation: The hydroxyl groups of a-L-fucopyranosyl are benzoylated using benzoyl chloride in the presence of a base such as pyridine.
These steps are carried out under controlled conditions to ensure selective protection of the hydroxyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
化学反应分析
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose can undergo several types of chemical reactions:
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Glycosylation: The compound can participate in glycosylation reactions to form glycosidic bonds with other carbohydrate units or aglycones.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.
Glycosylation: Common reagents include glycosyl donors like trichloroacetimidates and catalysts such as boron trifluoride etherate.
Major Products
Hydrolysis: The major products are the deprotected sugars, D-galactopyranose and a-L-fucopyranosyl.
Glycosylation: The major products are glycosides formed by the linkage of the carbohydrate units.
科学研究应用
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose primarily involves its role as a glycosyl donor or acceptor in glycosylation reactions. The protective groups (acetyl and benzoyl) are removed under specific conditions to expose the reactive hydroxyl groups, which then participate in the formation of glycosidic bonds. This process is crucial in the synthesis of complex carbohydrates and glycoconjugates, which are important in various biological functions and therapeutic applications .
相似化合物的比较
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-D-galactopyranose: Another acetylated sugar derivative used in glycosylation reactions.
2,3,4,6-Tetra-O-benzoyl-D-galactopyranose: A benzoylated sugar derivative with similar protective groups.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose is unique due to its combination of acetyl and benzoyl protective groups, which provide selective protection and deprotection strategies. This makes it a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates, offering more flexibility in synthetic routes compared to compounds with only acetyl or benzoyl groups .
属性
分子式 |
C41H42O17 |
|---|---|
分子量 |
806.8 g/mol |
IUPAC 名称 |
[4,5-dibenzoyloxy-2-methyl-6-[2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C41H42O17/c1-22-31(55-37(46)27-15-9-6-10-16-27)33(56-38(47)28-17-11-7-12-18-28)35(57-39(48)29-19-13-8-14-20-29)40(50-22)58-36-34(52-25(4)44)32(51-24(3)43)30(21-49-23(2)42)54-41(36)53-26(5)45/h6-20,22,30-36,40-41H,21H2,1-5H3 |
InChI 键 |
GIVZWLZTZAUPTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12325977.png)
![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)
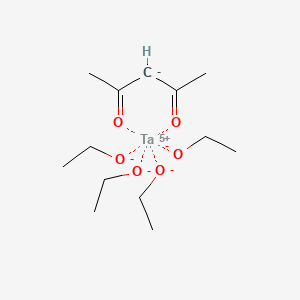
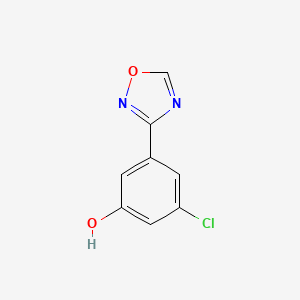
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)

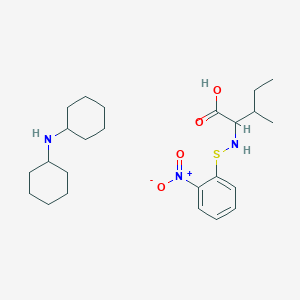
![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)

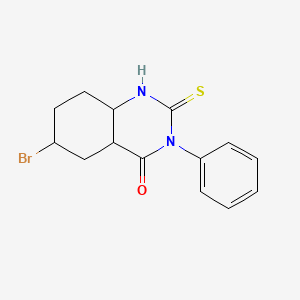
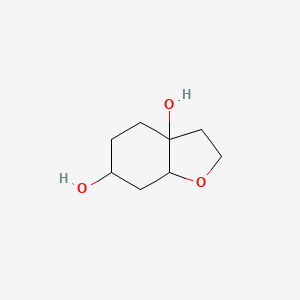
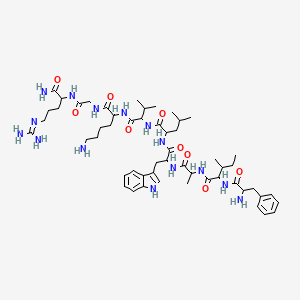
![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)
